(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one: is a chiral compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form amino alcohols.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones.
Scientific Research Applications
Chemistry: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules.
Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins .
Medicine: this compound derivatives have shown potential as antimicrobial agents. They are being investigated for their ability to inhibit bacterial protein synthesis, making them candidates for new antibiotic development .
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and sealants .
Mechanism of Action
The mechanism of action of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to cell death . The hydroxymethyl group plays a crucial role in binding to the active site of the ribosome, enhancing the compound’s efficacy .
Comparison with Similar Compounds
- (5S)-5-(hydroxymethyl)-1,3-oxathiolan-2-one
- (5S)-5-(hydroxymethyl)-1,3-oxazinan-2-one
- (5S)-5-(hydroxymethyl)-1,3-oxazepan-2-one
Comparison: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its five-membered ring structure, which imparts distinct chemical properties compared to its six- and seven-membered ring analogs. The presence of the hydroxymethyl group at the fifth position enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications .
Properties
IUPAC Name |
(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYOFPBORRARMF-VKHMYHEASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](OC(=O)N1)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97859-51-3 |
Source
|
Record name | (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.